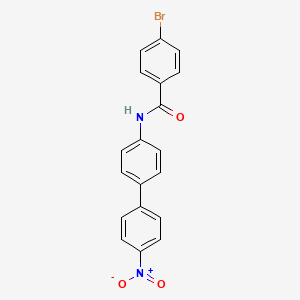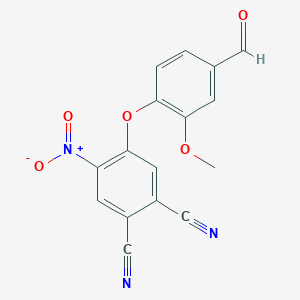![molecular formula C21H23N3O B5970078 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, also known as BMS-820836, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole acts as a selective antagonist of the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of serotonin neurotransmission. By blocking these receptors, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole may increase the availability of serotonin in the brain, which has been linked to improvements in mood and anxiety.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been shown to have several biochemical and physiological effects, including increased serotonin levels, decreased dopamine levels, and altered gene expression in the brain. These effects may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is its selectivity for the 5-HT2B and 5-HT2C receptors, which may reduce the risk of off-target effects. However, its limited solubility and stability may pose challenges for its use in preclinical studies.
Orientations Futures
There are several potential future directions for research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, including:
1. Further exploration of its therapeutic potential in depression, anxiety, and other psychiatric disorders.
2. Investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
3. Development of more stable and soluble formulations for use in preclinical studies.
4. Exploration of its potential as a tool for studying the role of serotonin receptors in disease states.
In conclusion, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is a promising small molecule drug that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole involves several steps, including the reaction of 4-benzyloxy-2-nitrobenzoic acid with piperazine, followed by reduction and cyclization to form the indole ring. The final product is obtained after the removal of the benzyl protecting group and purification steps.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been extensively studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-11-10-18-19(8-5-9-20(18)22)21(25)24-14-12-23(13-15-24)16-17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKBGSHZBONCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)